

Application Notes and Protocols for Thiazolidinone Derivatives as Antimicrobial Agents

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Compound of Interest

Compound Name: *N,3-dimethyl-1,3-thiazolidin-2-imine*

Cat. No.: B046343

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Topic: Using 2,3-Disubstituted Thiazolidin-4-ones as Antimicrobial Agents

Reference Compound Class: 2,3-diaryl-thiazolidin-4-ones

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazolidin-4-ones are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. This document provides detailed application notes and protocols for the evaluation of 2,3-disubstituted thiazolidin-4-one derivatives as potential antimicrobial agents. The data and protocols presented here are based on published research and are intended to guide researchers in the screening and characterization of these compounds. While the specific compound **N,3-dimethyl-1,3-thiazolidin-2-imine** was not extensively documented in the context of antimicrobial applications, the broader class of thiazolidinones, particularly 2,3-diaryl-thiazolidin-4-ones, has been well-studied and serves as a representative model. Docking studies suggest that the antibacterial action of these compounds may involve the inhibition of *E. coli* MurB, an enzyme essential for peptidoglycan biosynthesis, while their antifungal activity might stem from the inhibition of CYP51.^[1]

Data Presentation: Antimicrobial Activity of 2,3-diaryl-thiazolidin-4-ones

The antimicrobial efficacy of novel synthesized 2,3-diaryl-thiazolidin-4-one derivatives has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive and Gram-negative bacteria. The results from a representative study are summarized below for a selection of compounds.

Table 1: Antibacterial Activity of Selected 2,3-diaryl-thiazolidin-4-ones (MIC/MBC in mg/mL)[1]

Compound	Bacillus cereus (G+)	Staphylococcus aureus (G+)	Micrococcus luteus (G+)	Listeria monocytogenes (G+)	Pseudomonas aeruginosa (G-)	Enterobacter cloacae (G-)	Salmonella Typhimurium (G-)	Escherichia coli (G-)
Cmpd 5	0.015 / 0.03	0.06 / 0.12	0.015 / 0.03	0.015 / 0.03	0.015 / 0.03	0.008 / 0.016	0.008 / 0.016	0.015 / 0.03
Cmpd 8	0.015 / 0.03	0.06 / 0.12	0.015 / 0.03	0.015 / 0.03	0.015 / 0.03	0.015 / 0.03	0.015 / 0.03	0.03 / 0.06
Cmpd 15	0.015 / 0.03	0.06 / 0.12	0.015 / 0.03	0.015 / 0.03	0.015 / 0.03	0.015 / 0.03	0.015 / 0.03	0.03 / 0.06
Ampicillin	0.004 / 0.008	0.001 / 0.002	0.001 / 0.002	0.002 / 0.004	>1	>1	>1	>1

Table 2: Antifungal Activity of Selected 2,3-diaryl-thiazolidin-4-ones (MIC/MFC in mg/mL)[1]

Compound	Aspergillus fumigatus	Aspergillus versicolor	Aspergillus ochraceus	Aspergillus niger	Trichoderma viride	Penicillium funiculosum	Penicillium ochrochloron	Penicillium verrucosum
Cmpd 5	0.015 / 0.03	0.03 / 0.06	0.015 / 0.03	0.03 / 0.06	0.015 / 0.03	0.015 / 0.03	0.015 / 0.03	0.015 / 0.03
Bifonazole	0.02 / 0.05	0.01 / 0.02	0.01 / 0.02	0.02 / 0.05	0.01 / 0.02	0.01 / 0.02	0.01 / 0.02	0.01 / 0.02
Ketconazole	0.02 / 0.05	0.01 / 0.02	0.01 / 0.02	0.02 / 0.05	0.01 / 0.02	0.01 / 0.02	0.01 / 0.02	0.01 / 0.02

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure for determining the MIC of a test compound against bacterial and fungal strains using the broth microdilution method.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- Test compound (e.g., 2,3-diaryl-thiazolidin-4-one derivative)
- Sterile 96-well microtiter plates
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
- Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard
- Sterile saline or phosphate-buffered saline (PBS)
- Pipettes and sterile tips
- Incubator

Procedure:

- Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in the appropriate broth to the desired starting concentration.
- Preparation of Inoculum: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution in Microtiter Plate:
 - Add 100 μ L of sterile broth to all wells of a 96-well plate.
 - Add 100 μ L of the starting concentration of the test compound to the first well of each row to be tested.
 - Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 μ L from the last well.
- Inoculation: Add 100 μ L of the prepared inoculum to each well, bringing the final volume to 200 μ L.
- Controls:
 - Growth Control: A well containing broth and inoculum without the test compound.
 - Sterility Control: A well containing only broth to check for contamination.
- Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
- Reading the MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine the concentration of the test compound that results in microbial death.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

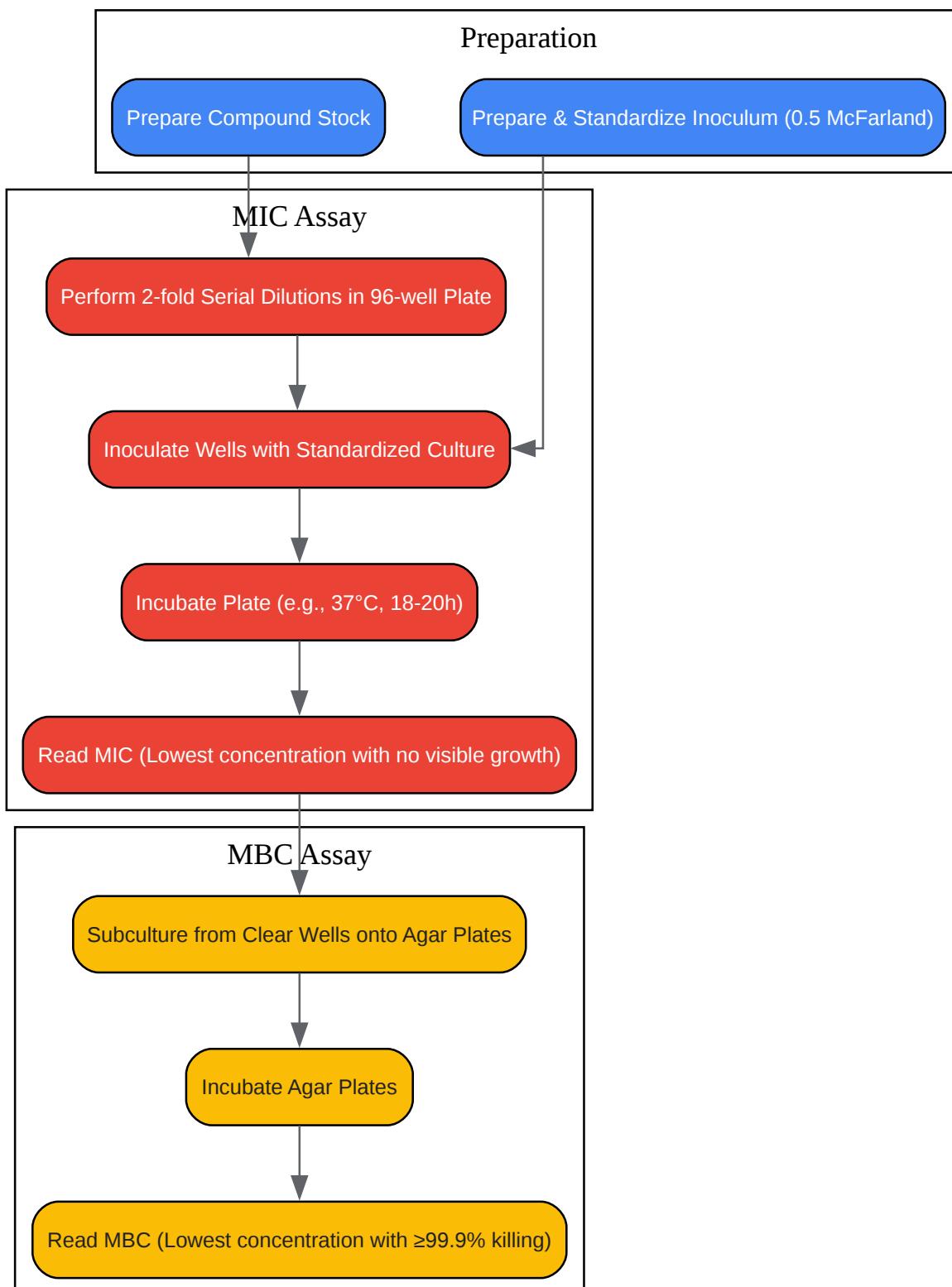
- MIC plate from the previous experiment
- Agar plates (e.g., Mueller-Hinton Agar for bacteria)
- Sterile pipette tips or loops

Procedure:

- Subculturing from MIC Plate: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 μ L) and plate it onto an appropriate agar medium.
- Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation.
- Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the test compound that results in a $\geq 99.9\%$ reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Mandatory Visualizations

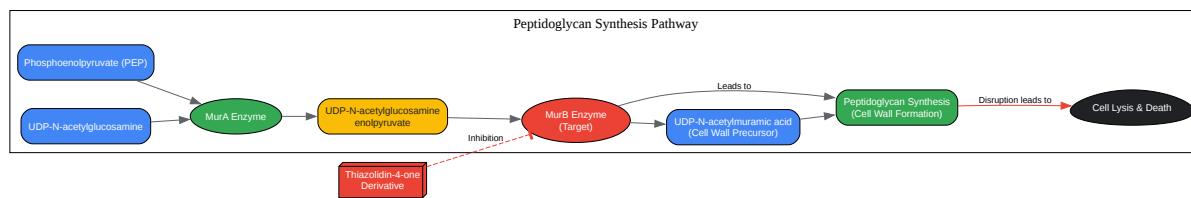
Diagram 1: Experimental Workflow for MIC and MBC Determination

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Caption: Workflow for determining MIC and MBC.

Diagram 2: Proposed Antibacterial Mechanism of Action via MurB Inhibition

The antibacterial activity of certain thiazolidinone derivatives is proposed to be mediated through the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key enzyme in the cytoplasmic steps of bacterial cell wall peptidoglycan synthesis.[8]



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Caption: Inhibition of MurB by Thiazolidin-4-ones.

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